1-(oxan-4-yl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
Description
1-(oxan-4-yl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) group. Its structure includes:
- Oxan-4-yl (tetrahydropyran): A six-membered oxygen-containing heterocycle providing conformational stability and influencing lipophilicity.
- 3-(4-phenylpiperazin-1-yl)propyl chain: A propyl linker connecting the urea to a 4-phenylpiperazine moiety, a common pharmacophore in CNS-active compounds.
- Phenylpiperazine: A piperazine ring substituted with a phenyl group, often associated with receptor binding (e.g., serotonin or dopamine receptors).
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c24-19(21-17-7-15-25-16-8-17)20-9-4-10-22-11-13-23(14-12-22)18-5-2-1-3-6-18/h1-3,5-6,17H,4,7-16H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXARNYCLDTZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(oxan-4-yl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
This compound has a complex structure characterized by the presence of a urea moiety linked to an oxane ring and a phenylpiperazine group. The molecular formula is , with a molecular weight of approximately 344.45 g/mol.
The biological activity of this compound primarily involves interactions with various neurotransmitter receptors, particularly those associated with the central nervous system. The phenylpiperazine moiety allows for selective binding to serotonin and dopamine receptors, potentially modulating mood and behavior.
Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant properties. A study demonstrated that a related piperazine urea compound acted as a selective melanocortin subtype-4 receptor partial agonist, showing promise in anti-obesity treatments without adverse effects on erectile function in rodent models . This suggests potential for mood regulation as well.
Case Studies and Research Findings
- Efficacy in Animal Models : In rodent models, the administration of related piperazine derivatives showed significant reductions in anxiety-like behaviors, indicating potential anxiolytic effects .
- Receptor Binding Studies : Binding affinity studies revealed that the compound interacts favorably with serotonin receptors, which are crucial in the pathophysiology of depression and anxiety disorders.
- Comparative Analysis : A comparative analysis of various piperazine derivatives highlighted that modifications to the oxane and piperazine components significantly affected biological activity and receptor selectivity.
| Compound | Receptor Affinity | Efficacy (Animal Model) | Notes |
|---|---|---|---|
| Compound A (related) | High (5-HT2A) | Significant reduction in anxiety | Selective serotonin receptor modulator |
| This compound | Moderate (D2) | Potential antipsychotic effects | Further studies required |
Comparison with Similar Compounds
Structural and Functional Analogues:
Key Comparison Criteria :
Core structure (urea vs. other functionalities)
Heterocyclic substituents (piperazine, morpholine, oxane)
Linker length and flexibility
Substituent effects on activity
Table 1: Structural and Pharmacological Comparison
Key Observations:
Urea vs. Non-Urea Cores: The target compound and NU-1779 () share the urea backbone, which enhances hydrogen-bonding capacity and receptor affinity. In contrast, HBK14–HBK19 () and Kulig’s pyrrolidinones () lack urea, relying on piperazine-phenoxy interactions for activity .
Heterocyclic Influence :
- Oxan-4-yl vs. Morpholine () : Both are oxygen-containing heterocycles, but morpholine’s additional nitrogen may enhance solubility and kinase binding .
- 4-Phenylpiperazine : Present in the target compound and Kulig’s derivatives (), this group is linked to adrenergic/serotonergic activity. Chlorophenyl variants () may improve selectivity for specific receptors .
Linker Effects: Propyl vs.
Substituent Impact :
- Aromatic Groups : The target compound’s phenyl group (vs. chlorophenyl in ) affects lipophilicity and CNS penetration. Fluorophenyl in ’s compound enhances metabolic stability .
- Spiro and Diazaspiro Cores () : These rigid structures reduce entropy loss upon binding, improving potency but possibly limiting bioavailability .
Pharmacological Outcomes: Antiarrhythmic/antihypertensive activity in Kulig’s derivatives () correlates with pyrrolidinone and piperazine synergy. The target compound’s oxane-urea-piperazine triad may similarly modulate ion channels or GPCRs . Morphine-like effects in NU-1779 () highlight urea’s role in mimicking peptide backbones, suggesting the target compound could interact with opioid receptors .
Q & A
Q. Advanced Research Focus
- X-ray crystallography : Use programs like SHELXL () for small-molecule refinement to resolve ambiguities in bond lengths/angles .
- Comparative NMR analysis : Contrast experimental data with computational predictions (DFT calculations) to identify misassigned peaks () .
- Dynamic NMR : Study temperature-dependent spectra to assess conformational flexibility in the piperazine-oxane linkage .
What strategies address low solubility in pharmacological assays for this compound?
Q. Advanced Research Focus
- Structural modifications : Introduce hydrophilic groups (e.g., PEG chains) on the oxane or phenylpiperazine moieties () .
- Co-solvent systems : Use DMSO-water mixtures (≤10% v/v) or cyclodextrin complexes to enhance solubility without denaturing proteins () .
- Salt formation : Hydrochloride salts improve aqueous solubility, as demonstrated for piperidine derivatives () .
How is structure-activity relationship (SAR) analysis conducted for piperazine-containing urea derivatives?
Q. Advanced Research Focus
- Substituent variation : Modify the phenylpiperazine N4-position (e.g., acetyl, methyl groups) to assess binding affinity changes () .
- Pharmacophore modeling : Overlay 3D structures of active/inactive analogs to identify critical hydrogen-bonding motifs () .
- Biological assays : Test kinase inhibition (e.g., EGFR, PI3K) or antibacterial activity to correlate substituent effects with potency () .
How can discrepancies in reported biological activities be reconciled?
Q. Advanced Research Focus
- Standardized assays : Reproduce studies under consistent conditions (e.g., cell line, IC50 protocols) to minimize variability () .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to explain interspecies differences () .
- Molecular docking : Compare binding modes in target proteins (e.g., kinases) to identify conflicting steric or electronic effects () .
What safety and handling protocols are recommended for this compound?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to prevent exposure () .
- Waste disposal : Follow EPA guidelines for urea derivatives, including neutralization before incineration () .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
